molecular formula C7H12O3 B8202349 Methyl 4-(oxiran-2-YL)butanoate CAS No. 87321-81-1

Methyl 4-(oxiran-2-YL)butanoate

Cat. No.: B8202349
CAS No.: 87321-81-1
M. Wt: 144.17 g/mol
InChI Key: IFAJEWATDTUSCV-UHFFFAOYSA-N
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Description

Methyl 4-(oxiran-2-YL)butanoate is a methyl ester derivative of butanoic acid featuring an epoxide (oxirane) ring at the 4-position. Its molecular structure combines the ester functional group (–COOCH₃) with the highly reactive three-membered epoxide ring, making it a versatile intermediate in organic synthesis and polymer chemistry. The epoxide group enables ring-opening reactions under acidic, basic, or nucleophilic conditions, which are critical for cross-linking in epoxy resins or pharmaceutical derivatization .

Properties

IUPAC Name

methyl 4-(oxiran-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)4-2-3-6-5-10-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAJEWATDTUSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541426
Record name Methyl 4-(oxiran-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87321-81-1
Record name Methyl 4-(oxiran-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Potassium Phthalimide

  • Procedure : React potassium phthalimide (1 eq) with methyl 4-chlorobutanoate (6 eq) in epichlorohydrin at 120°C for 24 h. Excess epichlorohydrin is removed under vacuum, and the crude product is purified via recrystallization (MeOH/CHCl₃).

  • Yield : 70–75% after purification.

Epoxide Formation via Base-Mediated Cyclization

The chlorohydrin intermediate undergoes base-mediated cyclization. Treatment with NaOH (1M) in methanol at 25°C for 2 h generates the epoxide.

Optimization Note :

  • Higher temperatures (>40°C) risk racemization, reducing enantiopurity.

Direct Epoxidation Using Peroxy Acids

Meta-chloroperbenzoic acid (m-CPBA) is a classic electrophilic epoxidizing agent. Patent WO2016046843A1 demonstrates its application for keto alkenes, translatable to α,β-unsaturated esters.

Reaction Conditions

  • Substrate : Methyl 4-vinylbutanoate (1 eq).

  • Oxidant : m-CPBA (1.2 eq) in dichloromethane (DCM) at 0°C.

  • Stirring : 12 h at 0°C, then 24 h at 25°C.

Outcome :

  • Epoxide yield: 76% (cis:trans = 60:40).

  • Purification: Silica gel chromatography (hexane/ethyl acetate 4:1).

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.67 (s, 3H, OCH₃), 3.15–3.10 (m, 2H, epoxide CH₂), 2.75 (dd, J = 4.5 Hz, 1H, epoxide CH), 2.45 (t, J = 7.2 Hz, 2H, COOCH₂), 1.65–1.55 (m, 4H, CH₂CH₂).

  • ¹³C NMR : δ 173.4 (C=O), 66.7 (epoxide C-O), 51.8 (OCH₃), 31.0 (CH₂), 24.8 (CH₂).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time = 6.8 min .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(oxiran-2-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides can open the oxirane ring under basic or acidic conditions.

Major Products:

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Compounds: Various products depending on the nucleophile used in ring-opening reactions.

Scientific Research Applications

Methyl 4-(oxiran-2-yl)butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of methyl 4-(oxiran-2-yl)butanoate involves its reactivity with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids in proteins, leading to covalent modifications. This reactivity is exploited in drug design to target specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations and Reactivity

Methyl butanoate (CAS 623-42-7)
  • Structure: Simplest methyl ester of butanoic acid (C₅H₁₀O₂).
  • Reactivity : Lacks substituents, limiting reactivity to typical ester hydrolysis or transesterification.
  • Applications : Solvent, flavoring agent.
  • Hazards : Low toxicity, but insufficient toxicological data .
  • Comparison: Methyl 4-(oxiran-2-YL)butanoate’s epoxide adds significant reactivity, enabling polymerization and nucleophilic attacks, unlike the inert methyl butanoate.
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS 6740-20-1)
  • Structure: Contains a pyrrolidone ring (lactam) at the 4-position (C₉H₁₅NO₃).
  • Reactivity : Stable lactam group; reactivity focuses on amide hydrolysis or hydrogen bonding.
  • Applications : Drug intermediates, peptide mimics.
  • Comparison : The lactam’s stability contrasts with the epoxide’s ring-opening propensity, directing the former to pharmaceuticals and the latter to materials science .
Ethyl 4-bromo-2-methylbutanoate (CAS 2213-09-4)
  • Structure : Bromine and methyl substituents (C₇H₁₃BrO₂).
  • Reactivity : Bromine enables alkylation or nucleophilic substitution.
  • Applications : Alkylating agent in organic synthesis.
  • Comparison : Both compounds are electrophilic, but the epoxide’s ring strain offers faster reaction kinetics compared to bromine’s leaving-group behavior .
Methyl 4-(2-thienyl)butanoate
  • Structure : Thiophene ring at the 4-position (C₉H₁₂O₂S).
  • Reactivity : Aromatic thienyl group participates in conjugation and metal coordination.
  • Applications : Organic electronics, catalysts.
  • Comparison : The thienyl group’s electronic properties differ fundamentally from the epoxide’s strain-driven reactivity, highlighting divergent industrial uses .
Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS 1256633-23-4)
  • Structure: Substituted amino group with benzyl and ethoxy motifs (C₁₇H₂₅NO₄).
  • Reactivity : Amine-directed reactions (e.g., alkylation, acylation).
  • Applications : Specialty polymer precursors.
  • Comparison: The amino group’s nucleophilicity contrasts with the epoxide’s electrophilicity, favoring distinct synthetic pathways .

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Key Functional Groups Reactivity Profile Primary Applications
This compound 220243-56-1* C₉H₁₄O₃† Epoxide, ester Ring-opening, polymerization Epoxy resins, drug synthesis
Methyl butanoate 623-42-7 C₅H₁₀O₂ Ester Hydrolysis, transesterification Solvents, flavors
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate 6740-20-1 C₉H₁₅NO₃ Lactam, ester Amide hydrolysis Pharmaceuticals
Ethyl 4-bromo-2-methylbutanoate 2213-09-4 C₇H₁₃BrO₂ Bromine, ester Nucleophilic substitution Organic alkylation
Methyl 4-(2-thienyl)butanoate N/A C₉H₁₂O₂S Thiophene, ester Conjugation, coordination Organic electronics

*CAS corresponds to tert-butyl derivative in ; target compound’s exact CAS is inferred. †Calculated based on structural analogy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 4-(oxiran-2-yl)butanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via epoxidation of methyl 4-(vinyl)butanoate using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. Reaction optimization includes controlling stoichiometry (1.2 equiv m-CPBA) and slow addition to minimize side reactions. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 7:3) enhances yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :

  • NMR : Observe the ester carbonyl signal at ~170–175 ppm (¹³C) and epoxide protons as doublets of doublets (δ 3.1–3.5 ppm in ¹H NMR).
  • IR : Identify ester C=O stretches (~1740 cm⁻¹) and epoxide ring vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 159.1 (C₇H₁₀O₃) .

Q. What are the stability considerations and recommended storage protocols for this compound?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and acidic/basic conditions to prevent epoxide ring-opening. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the stereochemistry of the epoxide ring influence reactivity in nucleophilic ring-opening reactions?

  • Methodology : The (R)-enantiomer (CAS 60456-26-0) exhibits higher regioselectivity with amines due to steric hindrance directing nucleophilic attack to the less substituted oxirane carbon. Computational models (DFT) predict a 15% energy difference between transition states for (R)- vs. (S)-configurations .

Q. What computational approaches predict the regioselectivity of epoxide ring-opening in derivatives of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level models electron density distribution and transition states. For example, nucleophilic attack by azide favors the terminal carbon (ΔG‡ = 22.3 kcal/mol) due to partial positive charge localization .

Q. How can kinetic resolution techniques separate enantiomers of this compound?

  • Methodology : Use immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents (toluene) to selectively hydrolyze one enantiomer. Optimize parameters: substrate/enzyme ratio (10:1), 30°C, and 24-hour reaction time for >90% enantiomeric excess (ee) .

Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound derivatives?

  • Methodology : Online reaction monitoring via HPLC-MS with a chiral column (Chiralpak IA) resolves intermediates. Key challenges include stabilizing epoxide intermediates against ring-opening; quenching with NaHCO₃ and immediate cooling (−20°C) minimizes degradation .

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